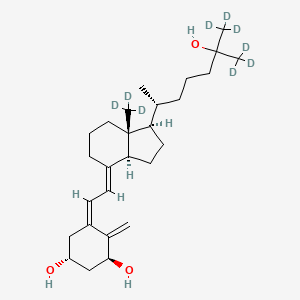

Calcitriol-18,18,18,26,26,26,27,27,27-d9

Description

Significance of Stable Isotope Labeling in Biochemical and Metabolic Investigations

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by its heavier, non-radioactive isotope. diagnosticsworldnews.comfiveable.me Common stable isotopes used in biomedical research include deuterium (B1214612) (²H), carbon-13, and nitrogen-15. diagnosticsworldnews.comfiveable.me This subtle change in mass does not alter the chemical properties of the compound, allowing it to behave identically to its natural counterpart within biological systems. diagnosticsworldnews.com The key advantage is that the labeled compound can be distinguished from the endogenous (naturally occurring) molecules by analytical instruments like mass spectrometers. creative-proteomics.com

This technique enables researchers to trace the metabolic fate of compounds within a living organism, providing a dynamic view of biochemical pathways. diagnosticsworldnews.comfiveable.me By introducing a labeled substrate, scientists can track its absorption, distribution, metabolism, and excretion (ADME), offering crucial insights into how drugs and nutrients are processed. diagnosticsworldnews.com Unlike radioactive labeling, stable isotopes are not hazardous, making them particularly suitable for studies in humans. diagnosticsworldnews.com

Rationale for Deuteration of Calcitriol (B1668218) for Mechanistic and Analytical Applications

The deuteration of calcitriol, specifically creating Calcitriol-d9, serves two primary purposes. First, in analytical chemistry, deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based quantification. diagnosticsworldnews.comresearchgate.net When measuring the minute concentrations of endogenous calcitriol in biological samples like blood serum, adding a known amount of Calcitriol-d9 allows for highly accurate and precise quantification by correcting for any sample loss or variability during the analytical process. researchgate.netmdpi.com

Second, the strategic placement of deuterium atoms at metabolically stable positions can help in mechanistic studies. nih.gov Deuteration can sometimes slow down the rate of metabolic reactions at the site of labeling, a phenomenon known as the kinetic isotope effect. This can be exploited to better understand the enzymatic processes involved in the breakdown and modification of calcitriol.

Overview of Research Domains Utilizing Calcitriol-18,18,18,26,26,26,27,27,27-d9

The primary application of Calcitriol-d9 is in clinical and research laboratories for the quantification of endogenous calcitriol levels in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This is crucial for studying vitamin D metabolism and its role in various diseases. mdpi.com Furthermore, this deuterated analog is employed in pharmacokinetic studies to determine the bioavailability and bioequivalence of calcitriol drug formulations. researchgate.net Its use also extends to research investigating the intricate signaling pathways of the vitamin D receptor (VDR) and the broader field of metabolomics, where it helps in mapping metabolic networks. nih.govchemrxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

425.7 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3,5D3 |

InChI Key |

GMRQFYUYWCNGIN-METNVTIWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origin of Product |

United States |

Analytical Characterization and Quality Assurance of Calcitriol 18,18,18,26,26,26,27,27,27 D9

Advanced Mass Spectrometry Techniques for Isotopic Purity and Enrichment Assessment

Mass spectrometry is the cornerstone for the analysis of deuterated standards, providing definitive information on mass, isotopic distribution, and purity. For vitamin D metabolites, which are often present in low concentrations, LC-MS/MS is considered a gold-standard assay. The use of a deuterated internal standard, such as Calcitriol-d9, is essential for accurate quantification by correcting for matrix effects and variability during sample preparation.

High-Resolution Mass Spectrometry (HR-MS) is indispensable for confirming the elemental composition of Calcitriol-d9. Unlike nominal mass spectrometry, HR-MS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision allows for the unambiguous confirmation of the molecular formula (C₂₇H₃₅D₉O₃) and differentiates the target compound from isobaric interferences.

The accurate mass measurement serves as a primary identity test. For instance, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated, and the experimentally measured value must fall within a very narrow tolerance window. This ensures that the nine deuterium (B1214612) atoms have been successfully incorporated in place of hydrogen atoms.

Table 1: Illustrative HR-MS Data for [M+H]⁺ of Calcitriol-d9

| Parameter | Value |

| Molecular Formula | C₂₇H₃₅D₉O₃ |

| Theoretical Monoisotopic Mass | 425.3441 u |

| Observed Mass (Example) | 425.3435 u |

| Mass Difference | -0.0006 u |

| Mass Accuracy (Example) | -1.4 ppm |

Time-of-Flight (TOF) mass analyzers, often coupled with liquid chromatography, offer high resolution and rapid scanning capabilities, making them ideal for assessing isotopic enrichment. For Calcitriol-d9, TOF-LC/MS analysis can resolve the signals of different isotopologues (e.g., d0, d1...d9).

The primary goal is to determine the percentage of the d9 species relative to less-deuterated variants (d0 to d8). A high level of isotopic enrichment is crucial for an internal standard to prevent signal overlap and cross-talk with the non-labeled analyte being measured. The mass spectrum will show a distribution of isotopic peaks, and the relative intensity of the peak corresponding to the d9 isotopologue determines the isotopic purity. A high-quality standard will exhibit a dominant signal for the fully deuterated d9 form.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing thermolabile and non-volatile molecules like vitamin D metabolites, minimizing in-source fragmentation and preserving the molecular ion. When coupled with HR-MS, ESI-HRMS is a powerful tool for quality control.

A key concern for deuterated standards is the stability of the deuterium labels. While the C-D bonds in Calcitriol-d9 are stable, quality control protocols often include forced degradation or stability studies where the compound is exposed to various pH and solvent conditions. ESI-HRMS is used to monitor for any potential deuterium-hydrogen (D-H) back-exchange. The absence of any significant decrease in the average mass or a shift in the isotopic distribution over time confirms the stability and reliability of the internal standard under typical analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

While mass spectrometry confirms the mass and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and precisely locates the positions of the deuterium atoms.

For Calcitriol-d9, ¹H NMR (Proton NMR) is particularly informative. The core structure of calcitriol (B1668218) would be confirmed by the presence of characteristic signals for the vinyl, hydroxyl, and steroid backbone protons. Crucially, the successful incorporation of deuterium at the 18, 26, and 27 positions is confirmed by the disappearance of the corresponding proton signals in the ¹H NMR spectrum. The methyl protons at C-18 (a singlet) and the two methyl groups at C-26 and C-27 (which appear as a doublet in the non-labeled compound) would be absent or significantly diminished (to the level of isotopic impurity). This provides unambiguous evidence of the specific labeling pattern. ¹³C NMR can further support the structural assignment.

Chromatographic Methods for Purity Evaluation and Impurity Profiling

Chromatographic techniques are essential for determining the chemical purity of the deuterated standard, separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC), typically with UV detection, is the standard method for assessing the chemical purity of Calcitriol-d9. A reverse-phase HPLC method is commonly employed, which separates compounds based on their hydrophobicity.

The analysis provides a chromatogram where the area of the main compound peak is compared to the total area of all peaks. This percentage represents the chemical purity of the standard. The method must be sensitive enough to detect and quantify any potential impurities, such as isomers, precursors from the synthesis, or products of degradation due to light or air exposure. A purity of ≥98% is often required for high-quality analytical standards.

Table 2: Example HPLC Purity Specification for Calcitriol-d9

| Parameter | Method | Specification |

| Purity | HPLC (UV, 265 nm) | ≥ 98.0% |

| Column | C18 Reverse-Phase | - |

| Mobile Phase | Acetonitrile (B52724)/Water Gradient | - |

| Retention Time | Compound-specific | - |

| Impurities | Total Impurities | ≤ 2.0% |

Ultra-Performance Liquid Chromatography (UPLC) Integration with Mass Spectrometry

The integration of Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) stands as a cornerstone for the definitive quantification and characterization of Calcitriol and its deuterated analogs, including Calcitriol-18,18,18,26,26,26,27,27,27-d9. This technique is indispensable due to the typically low physiological concentrations of Calcitriol, which are often in the picomolar range, making detection by less sensitive methods challenging. The use of a deuterated internal standard like Calcitriol-d9 is critical to correct for variations during sample preparation and analysis, such as solvent evaporation, column integrity, and ionization efficiency, thereby ensuring the accuracy and precision of the results.

Sample Preparation and Extraction:

Prior to UPLC-MS/MS analysis, a robust sample preparation procedure is essential to isolate the analyte from complex biological matrices like plasma or serum. A common and effective method is Solid Phase Extraction (SPE). For instance, plasma samples can be processed using SPE cartridges, such as the Phenomenex Strata-X, which allows for the efficient extraction of Calcitriol and its deuterated internal standard from a 500µL plasma sample.

Derivatization:

To enhance the sensitivity of the assay, especially for low-concentration analytes, a derivatization step is often employed. Derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the diene structure of Calcitriol, improving its ionization efficiency and thus the signal response in the mass spectrometer. After the extraction and evaporation of the sample, it is reconstituted in a solution containing the derivatizing agent.

Chromatographic Separation:

The chromatographic separation is typically achieved using a high-resolution UPLC column, such as a Waters Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). A gradient elution with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution containing a modifier like ammonium (B1175870) trifluoroacetate (B77799) is employed to achieve optimal separation of Calcitriol from other endogenous components and the internal standard. The flow rate is generally maintained at a low level, for instance, 0.2 mL/min, which is characteristic of UPLC systems and contributes to improved resolution.

The following table outlines a typical set of UPLC-MS/MS parameters that would be applicable for the analysis of Calcitriol using a deuterated internal standard like Calcitriol-d9, based on established methods for similar analogs.

Table 1: Illustrative UPLC-MS/MS Parameters for Calcitriol Analysis

| Parameter | Setting |

|---|---|

| UPLC System | Waters Acquity UPLC |

| Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 4mM Ammonium Trifluoroacetate |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Waters Xevo TQ-S Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.8 kV |

| Desolvation Temperature | 500 °C |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 1100 L/h |

| Cone Gas Flow | 150 L/h |

| MRM Transition (Calcitriol) | m/z 574.4 > 314.158 (after PTAD derivatization) |

| MRM Transition (Calcitriol-d6 IS) | m/z 580.4 > 314.136 (after PTAD derivatization) |

| Predicted MRM Transition (Calcitriol-d9 IS) | m/z 583.4 > 314.1 (after PTAD derivatization) |

| Cone Voltage (Calcitriol) | 2 V |

| Collision Energy (Calcitriol) | 14 eV |

| Cone Voltage (IS) | 4 V |

| Collision Energy (IS) | 18 eV |

This table is a composite representation based on published methods for Calcitriol and its deuterated analogs. The MRM transition for Calcitriol-d9 is a predicted value.

Research Findings and Method Validation:

A UPLC-MS/MS method developed for the quantification of Calcitriol in human plasma using Calcitriol-d6 as an internal standard demonstrated excellent performance characteristics. The method was validated over a dynamic range of 5–200 pg/mL. The intra-batch precision and accuracy were well within the accepted limits of ±15% (and ±20% for the lower limit of quantification). The mean recovery of Calcitriol was found to be high, at approximately 110.77%, with a precision of 2.05%. The retention times for Calcitriol and its internal standard were approximately 3.2 and 3.1 minutes, respectively, showcasing the rapid nature of the UPLC analysis.

The following interactive table summarizes the typical validation results that would be expected for a robust UPLC-MS/MS assay for Calcitriol, which would be applicable to the quality assurance of Calcitriol-d9.

Table 2: Representative Validation Data for UPLC-MS/MS Assay of Calcitriol

| QC Level (pg/mL) | Precision (% CV) | Accuracy (% Bias) |

|---|---|---|

| LLOQ (5.021) | < 15% | ± 20% |

| LQC (14.032) | < 15% | ± 15% |

| MQC (70.159) | < 15% | ± 15% |

| HQC (150.340) | < 15% | ± 15% |

This table presents typical acceptance criteria for bioanalytical method validation.

The specificity of the method is ensured by the unique precursor-to-product ion transitions monitored in the multiple reaction monitoring (MRM) mode of the mass spectrometer. For PTAD-derivatized Calcitriol, the transition is m/z 574.4 > 314.158. For the Calcitriol-d6 internal standard, the transition is m/z 580.4 > 314.136. Following this logic, the predicted MRM transition for this compound would involve a precursor ion with an m/z of approximately 583.4, reflecting the mass increase due to the nine deuterium atoms, with a likely similar product ion.

Applications in Quantitative Bioanalysis and Metabolomics Profiling

Isotope Dilution Mass Spectrometry (ID-MS) for Calcitriol (B1668218) and Metabolite Quantification

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique that provides high accuracy and precision for the quantification of endogenous compounds. The fundamental principle of ID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, Calcitriol-d9—to the sample at the beginning of the analytical process. This "isotope spike" acts as an internal standard that behaves nearly identically to the endogenous, unlabeled analyte throughout extraction, purification, and analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark method for these measurements, offering superior specificity compared to older immunoassay techniques. nih.govnih.gov

Calcitriol-18,18,18,26,26,26,27,27,27-d9 is an ideal internal standard for the quantification of natural calcitriol. endotherm-lsm.comendotherm-lsm.com Because it has the same chemical structure and properties as the analyte of interest, differing only in its isotopic composition (nine deuterium (B1214612) atoms in place of hydrogen), it co-elutes during liquid chromatography and displays similar ionization behavior in the mass spectrometer. nih.gov During LC-MS/MS analysis, the instrument can distinguish between the natural (light) and the deuterated (heavy) forms of the molecule based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the endogenous calcitriol to the known amount of added Calcitriol-d9, an accurate calculation of the endogenous concentration can be made. nih.gov This isotope dilution method is essential for determining pharmacokinetic parameters and assessing bioequivalence for calcitriol formulations. researchgate.net

| Parameter | Description | Relevance of Calcitriol-d9 |

| Analyte | Endogenous 1α,25-dihydroxyvitamin D3 (Calcitriol) | The target molecule for quantification in biological samples. |

| Internal Standard | This compound | A known quantity is added to the sample to correct for analytical variability. |

| Technique | Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) | The "gold standard" method for accurate and specific quantification. nih.gov |

| Measurement | Ratio of peak areas (Endogenous Analyte / Internal Standard) | This ratio is used to calculate the precise concentration of the analyte. nih.gov |

Biological matrices such as serum, plasma, and tissue homogenates are incredibly complex, containing a multitude of substances (e.g., salts, lipids, proteins) that can interfere with the analysis. nih.gov A significant challenge in LC-MS/MS is the "matrix effect," where these co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and unreliable results. nih.govbham.ac.uk

The use of a stable isotope-labeled internal standard like Calcitriol-d9 is the most effective strategy to compensate for these matrix effects. nih.govzonnepanelen-berchem.be Since Calcitriol-d9 is chemically identical to the analyte, it is affected by ion suppression or enhancement in the same way. Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity of both compounds fluctuates due to matrix interference. This ensures that the final calculated concentration is accurate and independent of the sample's matrix complexity. google.com

The use of Calcitriol-d9 as an internal standard significantly improves the key performance characteristics of an analytical method. It corrects for procedural variations that can occur at multiple stages of the analytical workflow, including sample extraction, potential derivatization steps, and instrument injection volume. nih.gov

Accuracy: By correcting for both sample loss during preparation and matrix-induced signal variations, the internal standard ensures the measured value is closer to the true value. nih.gov

Precision and Reproducibility: It minimizes variability between different samples and different analytical runs, leading to low coefficients of variation (CVs). nih.govmdpi.com For example, robust LC-MS/MS methods for vitamin D metabolites report inter-assay CVs well below 10%, a level of precision crucial for clinical diagnostics and research. nih.gov

| Validation Parameter | Performance with Calcitriol-d9 Internal Standard | Reference |

| Linearity (R²) | ||

| Typically ≥0.99, indicating a strong correlation between concentration and instrument response. | nih.gov | |

| Inter-assay CV | Routinely achieved at <10% for precise and reproducible results between analytical runs. | nih.gov |

| Intra-assay CV | Consistently <15%, demonstrating high precision within a single analytical run. | mdpi.com |

| Recovery | Corrects for incomplete and variable recovery during sample extraction. | bham.ac.uk |

Spatial Metabolomics and Mass Spectrometry Imaging (MSI) with Deuterated Tracers

While LC-MS/MS of tissue homogenates provides excellent quantitative data, it loses all information about the spatial distribution of metabolites within the tissue architecture. Mass Spectrometry Imaging (MSI) is a powerful technique that overcomes this limitation by visualizing the location of hundreds of molecules directly from a tissue section. nih.govyoutube.com

A major challenge in analyzing vitamin D metabolites with MSI is their poor ionization efficiency, especially when present at low physiological concentrations in tissues. nih.govnih.gov To address this, a technique called on-tissue chemical derivatization (OTCD) is employed. nih.govacs.org In this process, a derivatizing agent is applied directly to the surface of the tissue slice before MSI analysis. nih.gov

Reagents such as Amplifex have been successfully used to react with the cis-diene structure of vitamin D metabolites, attaching a permanently charged group to the molecule. nih.govnih.govresearchgate.net This derivatization dramatically increases the ionization efficiency, making it possible to detect and map low-abundance species like calcitriol that would otherwise be undetectable. researchgate.netnih.gov This novel application allows for the targeted acquisition and spatial identification of vitamin D metabolites within a tissue sample. nih.gov

By combining OTCD with high-resolution MSI, researchers can generate detailed molecular maps showing the precise location and relative abundance of vitamin D metabolites within biological tissues. nih.govacs.org For instance, studies have successfully used this platform to visualize the distribution of 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 in mouse kidney sections. nih.govnih.gov This approach has revealed that the distribution is not uniform, with specific localization patterns that can be correlated with histological features of the tissue. nih.gov

The use of deuterated tracers in these experiments can further enhance the methodology, for example, by serving as internal standards for relative quantification across the tissue (quantitative MSI). nih.govacs.org This ability to see where metabolites are produced and where they localize provides invaluable insights into tissue-specific vitamin D metabolism and function, opening new avenues for understanding the intracrinology of vitamin D in various organs. nih.govacs.org

Development and Validation of High-Throughput Analytical Methods for Vitamin D Metabolomes

The accurate and simultaneous measurement of multiple vitamin D metabolites is crucial for a comprehensive understanding of vitamin D status and its role in human health and disease. bham.ac.ukresearchgate.net The development of high-throughput analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become essential for profiling the complex vitamin D metabolome in clinical and research settings. researchgate.netnih.govresearchgate.net A cornerstone of these advanced methods is the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision. This compound (Calcitriol-d9) serves as an ideal SIL-IS for the quantification of endogenous calcitriol. Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing it to co-elute chromatographically and exhibit similar ionization efficiency, yet be distinguishable by its higher mass. This corrects for variations during sample preparation and analysis.

The principle of using deuterated standards, such as d3- or d6-labeled vitamin D metabolites, is well-established in numerous validated methods. nih.govmdpi.com These standards are critical for the isotope dilution method, which is a definitive quantification technique in mass spectrometry. nih.gov Calcitriol-d9, with nine deuterium atoms on its side chain, provides a significant mass shift from the native molecule, minimizing potential isotopic crosstalk and enhancing measurement precision, which is particularly important for low-concentration analytes like calcitriol.

High-throughput LC-MS/MS assays are designed to simultaneously measure a panel of key vitamin D metabolites from a small volume of serum or plasma. bham.ac.uknih.gov These methods typically involve a sample preparation step, such as supported liquid extraction (SLE) or liquid-liquid extraction (LLE), to isolate the analytes from the complex biological matrix. bham.ac.uknih.gov Due to the low ionization efficiency of some vitamin D metabolites, a derivatization step is often employed to enhance sensitivity. nih.govnih.gov Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or its analogues rapidly react with the s-cis-diene structure of vitamin D compounds, significantly improving their ionization in the mass spectrometer. nih.govnih.gov

The validation of these multi-analyte methods is performed according to stringent guidelines, such as those from the US Food and Drug Administration (FDA), to ensure their reliability for clinical laboratory applications. bham.ac.uk Key validation parameters include accuracy, precision, linearity, the lower limit of quantification (LLOQ), extraction recovery, and selectivity. bham.ac.uk

The table below summarizes the performance characteristics from several validated high-throughput LC-MS/MS methods developed for the quantification of vitamin D metabolomes.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Vitamin D Metabolites This table is interactive. You can sort and filter the data.

| Analytes Measured | Lower Limit of Quantification (LLOQ) | Linearity (Correlation Coefficient, r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Source(s) |

|---|---|---|---|---|---|

| 25(OH)D₃, 3-epi-25(OH)D₃, 25(OH)D₂, 24,25(OH)₂D₃ | 0.013 - 0.091 ng/mL | Not specified | <15% | <15% | nih.gov |

| 25(OH)D₂, 25(OH)D₃, VD₂, VD₃ | 10 ng/mL | >0.9901 | <3.5% | <3.5% | researchgate.net |

| 25(OH)D₃, 3-epi-25(OH)D₃, 24R,25(OH)₂D₃, 1α,25(OH)₂D₃, 25(OH)D₂ | ≤2.8 nmol/L for 25-OH metabolites | Linear up to 400 nmol/L | <10% for 25(OH)D₂/₃; <15% for 3-epi-25(OH)D₃ | Not specified | researchgate.net |

| Vitamin D₃, Vitamin D₂, 25(OH)D₃, 25(OH)D₂ | 50 pmol/L | Not specified | <15% | <20% | nih.gov |

These validated high-throughput methods enable the detailed profiling of the vitamin D metabolome, offering a more accurate assessment of an individual's vitamin D status than measuring a single metabolite. endocrine-abstracts.org For instance, the simultaneous quantification of 25(OH)D₃ and its catabolite 24,25(OH)₂D₃ allows for the calculation of a metabolite ratio, which can be a valuable biomarker in understanding vitamin D metabolism and diagnosing certain genetic disorders. nih.gov The ability to separate and quantify C3-epimers, such as 3-epi-25(OH)D₃, is another significant advantage of these methods, as immunoassays often cannot distinguish between these forms, potentially leading to inaccurate results. nih.gov The successful development and validation of these robust analytical methods, underpinned by the use of high-purity internal standards like Calcitriol-d9, are fundamental to advancing research into the complex physiological roles of vitamin D.

Table 2: Compound Names Mentioned in This Article

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | Calcitriol-d9 |

| Calcitriol | 1α,25-dihydroxyvitamin D₃, 1α,25(OH)₂D₃ |

| 25-hydroxyvitamin D₃ | 25(OH)D₃, Calcifediol (B1668214) |

| 3-epi-25-hydroxyvitamin D₃ | 3-epi-25(OH)D₃ |

| 25-hydroxyvitamin D₂ | 25(OH)D₂ |

| 24,25-dihydroxyvitamin D₃ | 24,25(OH)₂D₃ |

| Vitamin D₃ | Cholecalciferol, VD₃ |

| Vitamin D₂ | Ergocalciferol, VD₂ |

Investigative Research into Calcitriol Metabolism and Enzymatic Pathways

Tracing Endogenous and Exogenous Calcitriol (B1668218) Metabolic Fates in Preclinical Models

The use of deuterated Calcitriol-d9 is central to preclinical studies aiming to map the metabolic journey of calcitriol. It enables researchers to administer an exogenous dose and precisely follow its conversion into various metabolites, distinguishing them from the body's own pool of vitamin D compounds.

In vitro cell culture systems provide a controlled environment to study the cellular machinery responsible for calcitriol metabolism. Various cell lines are employed, including kidney cells, which are the primary site of calcitriol synthesis and catabolism, and cancer cell lines, where calcitriol exhibits anti-proliferative effects. nih.govnih.gov When Calcitriol-d9 is introduced into these cultures, its transformation can be monitored over time.

For example, studies using human cancer cell lines like hepatocellular carcinoma (Huh7) or prostate cancer (PC3) have been instrumental in showing how calcitriol is inactivated. nih.govnih.gov In a typical experiment, cells are incubated with Calcitriol-d9, and cell lysates or culture media are collected at various time points. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the deuterated metabolites produced, providing a clear picture of the metabolic pathways active within that cell type. This approach has been critical in demonstrating that the primary inactivation route is hydroxylation, a reaction mediated by specific enzymes. nih.gov

Table 1: Illustrative Metabolic Profile of Calcitriol-d9 in a Human Kidney Cell Line (HKC-8) Culture

| Time Point (Hours) | Calcitriol-d9 Concentration (pmol/mg protein) | d9-Calcitroic Acid Concentration (pmol/mg protein) | Other d9-Metabolites (pmol/mg protein) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 0.0 |

| 4 | 75.2 | 18.5 | 6.3 |

| 8 | 48.9 | 39.8 | 11.3 |

| 12 | 22.1 | 65.1 | 12.8 |

This table presents hypothetical data to illustrate the transformation of Calcitriol-d9 into its metabolites over 24 hours in a cell culture system.

While cell cultures are informative, animal models are essential for understanding the systemic and tissue-specific metabolism of calcitriol in a whole organism. nih.gov Genetically modified mouse models, for instance, have provided profound insights into the roles of various enzymes in vitamin D activation and inactivation. nih.govnih.gov

Elucidation of Cytochrome P450 Enzyme Activities and Regulation

The metabolism of calcitriol is predominantly carried out by a family of enzymes known as cytochrome P450s (CYPs). wikipedia.org Calcitriol-d9 is a key substrate in studies designed to characterize the activity and regulation of these enzymes.

The primary enzyme responsible for the inactivation of calcitriol is the 24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orgmedlineplus.gov This mitochondrial enzyme initiates a catabolic cascade by hydroxylating calcitriol at the C-24 position, which ultimately leads to the formation of calcitroic acid, an inactive metabolite excreted in the bile. wikipedia.org

The expression of the CYP24A1 gene is strongly induced by calcitriol itself, creating a negative feedback loop that prevents excessive vitamin D activity. wikipedia.org Studies using Calcitriol-d9 in cell lines have confirmed this regulatory mechanism. When cells are treated with Calcitriol-d9, the rate of its own metabolism increases over time as more CYP24A1 enzyme is produced. Researchers can precisely measure the formation of deuterated 24-hydroxycalcitriol and other downstream metabolites. This has been crucial in evaluating potential therapeutic strategies that involve inhibiting CYP24A1 to prolong the anti-cancer effects of calcitriol. nih.govnih.gov Mutations that inactivate the CYP24A1 gene lead to abnormally high levels of calcitriol and can cause hypercalcemia. medlineplus.govtau.ac.il

Other cytochrome P450 enzymes are critical for the synthesis of calcitriol. Vitamin D from diet or skin synthesis is first converted to 25-hydroxyvitamin D (calcifediol) in the liver, a reaction primarily catalyzed by CYP2R1. nih.govnih.gov Subsequently, in the kidney, the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol (B1668214) into the active hormone calcitriol. nih.gov

While the primary function of CYP2R1 and CYP27B1 is the activation of vitamin D precursors, not the catabolism of calcitriol, research into their substrate specificity is ongoing. The use of deuterated substrates, including Calcitriol-d9, can help determine if these enzymes have any minor, previously uncharacterized activity towards calcitriol itself under specific physiological or pathological conditions. However, their main role remains in the anabolic pathways of vitamin D. nih.govnih.gov

Table 2: Key Cytochrome P450 Enzymes in Calcitriol Synthesis and Catabolism

| Enzyme (Gene) | Location | Primary Substrate | Primary Product | Function in Vitamin D Pathway |

|---|---|---|---|---|

| CYP2R1 | Liver | Vitamin D | 25-hydroxyvitamin D | Activation (Step 1) |

| CYP27B1 | Kidney | 25-hydroxyvitamin D | 1,25-dihydroxyvitamin D (Calcitriol) | Activation (Step 2) |

Enzymatic Reaction Mechanism Studies using Deuterium (B1214612) Kinetic Isotope Effects

Deuterium labeling is a cornerstone of mechanistic enzymology. The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is slowed when a hydrogen atom at the site of bond cleavage is replaced with a deuterium atom. nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.

Observing a significant KIE is strong evidence that the C-H bond cleavage is the slowest, or rate-limiting, step in the enzymatic reaction. nih.gov In the context of Calcitriol-d9, the deuterium atoms are located at the C-18 and C-26/27 positions. The initial and primary catabolic reaction catalyzed by CYP24A1 is hydroxylation at the C-24 position. Since this does not involve breaking a C-D bond in Calcitriol-d9, a primary KIE would not be expected for this specific step.

Structural Biology and Receptor Interaction Dynamics

Probing Vitamin D Receptor (VDR) Conformational Changes with Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a powerful tool for investigating the conformational dynamics of proteins in solution. This technique monitors the exchange of backbone amide hydrogens with deuterium (B1214612) from a buffered solvent, providing information on protein structure, flexibility, and interactions. In the context of the VDR, HDX-MS has been instrumental in elucidating the subtle yet critical conformational shifts that occur upon ligand binding and heterodimerization with the Retinoid X Receptor (RXR).

Ligand-Induced Dynamics of the VDR Ligand-Binding Domain (LBD)

The VDR Ligand-Binding Domain (LBD) is a highly dynamic entity that undergoes significant conformational rearrangement upon ligand binding. nih.gov HDX-MS studies have revealed that in its unliganded (apo) state, the VDR LBD is relatively flexible. Upon binding of an agonist like calcitriol (B1668218), a notable stabilization occurs in specific regions of the LBD. This stabilization is not uniform across the entire domain; rather, it is concentrated in areas crucial for receptor activation.

One of the most critical conformational changes occurs in the C-terminal activation helix, known as helix 12 (H12) or the Activation Function-2 (AF-2) helix. In the absence of a ligand, H12 is flexible and exposed to the solvent. Upon agonist binding, H12 folds over the ligand-binding pocket, creating a stable surface for the recruitment of coactivator proteins. nih.gov HDX-MS experiments comparing the apo-VDR with the calcitriol-bound VDR show a marked decrease in deuterium uptake in the H12 region, confirming this ligand-induced stabilization.

Furthermore, studies using different VDR ligands, including agonists, partial agonists, and antagonists, have demonstrated that the degree and location of conformational changes within the LBD are ligand-specific. For instance, antagonists may bind to the LBD but fail to induce the proper positioning of H12, thereby preventing coactivator recruitment. acs.org HDX-MS can precisely map these differential effects, providing a dynamic fingerprint for each ligand.

| VDR LBD Region | Function | Deuterium Exchange in Apo State | Deuterium Exchange with Agonist (e.g., Calcitriol) | Deuterium Exchange with Antagonist |

|---|---|---|---|---|

| Helix 12 (AF-2) | Coactivator binding surface | High | Low | Moderate to High |

| Ligand Binding Pocket | Binds calcitriol and analogs | Moderate | Low | Low |

| Dimerization Interface | Interaction with RXR | Moderate | Low | Moderate |

Allosteric Modulation and Protein-Protein Interactions in VDR Complexes

The function of the VDR is not solely dictated by the events within its ligand-binding pocket but is also subject to allosteric regulation. Allostery refers to the process by which binding of a ligand at one site on a protein influences the binding or activity at a distant site. HDX-MS has been pivotal in revealing the allosteric communication network within the VDR-RXR heterodimer.

Binding of a ligand to the VDR can induce conformational changes that are transmitted through the protein structure to the dimerization interface, affecting its interaction with RXR. Similarly, the binding of a ligand to RXR can allosterically modulate the conformation and activity of the VDR. HDX-MS experiments on the intact VDR-RXR heterodimer have shown that ligand binding to one receptor can alter the dynamics of its partner, highlighting a bidirectional allosteric communication. nih.gov

Moreover, the interaction of the VDR-RXR complex with DNA (specifically, Vitamin D Response Elements or VDREs) also induces allosteric changes. HDX-MS has demonstrated that DNA binding can alter the conformation of the LBDs, influencing their affinity for co-regulators. This indicates a complex interplay of signals from ligands, the heterodimeric partner, and DNA, all of which fine-tune the transcriptional output of the VDR.

Development of Novel Assays for Ligand-VDR Binding Affinity and Selectivity

The development of new therapeutic agents targeting the VDR requires robust and sensitive assays to determine their binding affinity and selectivity. While traditional radioligand binding assays have been widely used, there is a continuous effort to develop alternative, non-radioactive methods.

One promising approach involves the use of fluorescence-based techniques. For instance, assays based on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) can be employed. In a typical FP assay, a fluorescently labeled VDR ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VDR protein, its tumbling is slowed, leading to an increase in polarization. The binding affinity of a test compound, such as a calcitriol analog, can be determined by its ability to displace the fluorescent tracer in a competitive manner.

Another innovative approach is the development of cell-based reporter gene assays. In these systems, cells are engineered to express a reporter protein (e.g., luciferase) under the control of a VDRE. The binding of a ligand to the endogenous VDR activates transcription of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the ligand's activity. These assays provide a measure of the functional consequence of ligand binding within a cellular context.

While "Calcitriol-18,18,18,26,26,26,27,27,27-d9" is primarily an internal standard, the synthesis of various other modified calcitriol analogs is crucial for developing specific probes and ligands for these advanced assays.

Mechanistic Insights into VDR Activation and Co-regulator Recruitment

The biological activity of the VDR is ultimately determined by its ability to recruit a suite of co-regulator proteins, which can either activate (coactivators) or repress (corepressors) gene transcription. The specific conformation adopted by the VDR LBD upon ligand binding dictates which co-regulators are recruited.

Upon binding an agonist like calcitriol, the VDR LBD undergoes a conformational change that creates a binding surface for coactivators. A key feature of this surface is a "charge clamp" formed by conserved charged residues that interact with the LXXLL motifs present in many coactivators. nih.gov The recruitment of coactivators, such as members of the steroid receptor coactivator (SRC) family and the DRIP/TRAP complex, facilitates the assembly of the transcriptional machinery and promotes gene expression.

Conversely, antagonist-bound or apo-VDR may preferentially interact with corepressors, such as NCoR and SMRT. These corepressors recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression.

Structural studies, including X-ray crystallography and cryo-electron microscopy, complemented by dynamic techniques like HDX-MS, have provided detailed snapshots of the VDR in complex with various ligands and co-regulator peptides. nih.govrcsb.org These studies have revealed that different ligands can induce distinct VDR conformations, leading to differential co-regulator recruitment and, consequently, a spectrum of biological responses. This provides a molecular basis for the development of selective VDR modulators (SVDRMs) that can elicit specific therapeutic effects with fewer side effects.

| Co-regulator Family | Example | Interaction with VDR | Transcriptional Outcome |

|---|---|---|---|

| Steroid Receptor Coactivators (SRC/p160) | SRC-1, SRC-2, SRC-3 | Binds to agonist-activated VDR via LXXLL motifs | Activation |

| Vitamin D Receptor Interacting Protein (DRIP/TRAP) | DRIP205 (MED1) | Component of the Mediator complex, interacts with activated VDR | Activation |

| Nuclear Receptor Corepressors | NCoR, SMRT | Binds to apo-VDR or antagonist-bound VDR | Repression |

Future Directions in Deuterated Calcitriol Research

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

A complete understanding of calcitriol's biological impact requires a systems-level approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular changes induced by this potent hormone. nih.gov The accuracy of these sophisticated analyses, particularly in metabolomics and proteomics, hinges on precise and reliable quantification of target molecules.

The primary future role of Calcitriol-d9 in this domain is to serve as a robust internal standard for the absolute quantification of endogenous calcitriol (B1668218) via isotope dilution mass spectrometry. nih.gov By adding a known quantity of Calcitriol-d9 to a biological sample, researchers can correct for variations in sample preparation and instrument response, enabling highly accurate measurement of the native compound. This precision is foundational for building reliable multi-omics models. For instance, researchers can accurately correlate fluctuations in calcitriol concentrations with genome-wide changes in gene expression (transcriptomics) regulated by the Vitamin D Receptor (VDR), subsequent alterations in protein synthesis (proteomics), and shifts in the broader metabolic profile (metabolomics). acs.org This integrated approach allows for the construction of detailed "compound-protein/gene-disease" networks, clarifying the complex regulatory pathways that calcitriol governs. nih.gov

| Omics Field | Objective | Role of Calcitriol-d9 | Anticipated Outcome |

|---|---|---|---|

| Metabolomics | Accurate quantification of endogenous calcitriol and its downstream metabolites. | Serves as an ideal internal standard for isotope dilution mass spectrometry. nih.gov | Precise data on metabolite concentrations, forming the basis for correlating with other omics layers. |

| Transcriptomics | Identify genes whose expression is regulated by calcitriol. | Enables accurate correlation between calcitriol levels and mRNA expression profiles. | Elucidation of the VDR-regulated transcriptome and its response to varying hormone levels. acs.org |

| Proteomics | Identify proteins whose expression is altered in response to calcitriol. | Facilitates linking precise calcitriol concentrations to changes in the proteome. | Understanding of downstream functional changes in cellular machinery and pathways. |

| Systems Biology | Integrate all omics data to model the complete biological system. | Provides the foundational quantitative accuracy for the metabolome component of the model. | A comprehensive and dynamic model of calcitriol's mechanism of action and its impact on health and disease. nih.gov |

Advancements in High-Resolution Mass Spectrometry and Imaging Technologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring vitamin D metabolites due to its high sensitivity and specificity. nih.govnih.gov The use of deuterated internal standards like Calcitriol-d9 is central to these methods, ensuring accuracy by compensating for matrix effects and variations during sample processing. nih.gov Future advancements in this area will focus on enhancing resolution, sensitivity, and spatial information.

High-resolution mass spectrometry (HRMS) offers significant advantages over traditional tandem mass spectrometry by providing more precise mass measurements, which helps to differentiate calcitriol from other closely related and isobaric metabolites, thus improving the certainty of identification. Furthermore, an exciting frontier is the application of mass spectrometry imaging (MSI), such as matrix-assisted laser desorption/ionization (MALDI-MSI). jci.org This technology allows for the visualization of the spatial distribution of molecules directly within tissue sections. Future research could involve applying Calcitriol-d9 as an internal standard directly onto tissue slices before analysis. This would enable semi-quantitative imaging, mapping the precise location and relative abundance of endogenous calcitriol in different regions of organs like the kidney, liver, or even within specific cell populations in immune tissues like the spleen. jci.org While the current resolution of MSI is a limitation for single-cell analysis, ongoing improvements in this technology will bring researchers closer to understanding the micro-distribution of this critical hormone. jci.org

| Technology | Principle | Application with Calcitriol-d9 | Future Direction |

|---|---|---|---|

| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio and fragmentation. nih.gov | Used as an internal standard for absolute quantification of calcitriol in plasma, serum, and tissue homogenates. nih.gov | Development of ultra-sensitive assays for measuring calcitriol in samples of very small volume. |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, allowing for confident identification of compounds. | Enhances specificity by distinguishing calcitriol from isobaric interferences, with Calcitriol-d9 as the quantifier. | Confident identification and quantification of a wider range of novel or low-abundance vitamin D metabolites. |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in a tissue section by acquiring mass spectra from different coordinates. jci.org | Proposed use as a sprayed or coated internal standard for relative spatial quantification of endogenous calcitriol. | Visualizing calcitriol distribution in healthy vs. diseased tissues to understand localized production and action. jci.org |

Innovative Synthetic Strategies for Broadening the Scope of Labeled Vitamin D Analogs

While Calcitriol-d9 is a vital tool, the study of vitamin D's complex metabolic network requires a broader palette of labeled standards. Vitamin D3 is metabolized into over 50 different compounds, and quantifying these various forms is essential for a complete understanding of its biological roles. nih.gov Innovative synthetic chemistry is key to producing these necessary tools.

Future research will focus on developing more versatile and efficient synthetic routes to introduce deuterium (B1214612) and other stable isotopes at specific positions within the vitamin D scaffold. Convergent synthesis strategies, which involve preparing key building blocks (synthons) and then combining them, offer greater flexibility than linear approaches. For example, the synthesis of deuterium-labeled A-ring synthons allows for their combination with various side-chain structures to create a library of different labeled vitamin D derivatives. nih.gov Other methods, such as utilizing deuterated Grignard reagents (e.g., CD3MgBr) for side-chain construction, have also proven effective. nih.gov The continued development of novel catalytic methods, potentially involving transition metals like palladium, could further streamline the synthesis of these complex molecules and expand the available toolkit of labeled vitamin D analogs for research. acs.org

| Synthetic Strategy | Description | Advantage | Example Application |

|---|---|---|---|

| Use of Deuterated Reagents | Incorporation of commercially available deuterated building blocks, such as deuterated Grignard reagents. nih.gov | Direct and relatively simple for specific positions. | Introducing deuterium at C26 and C27 in the side chain. nih.gov |

| Convergent Synthesis with Labeled Synthons | Preparation of a key part of the molecule (e.g., the A-ring) with deuterium labels, followed by coupling with other unlabeled parts. nih.gov | Highly versatile; the same labeled synthon can be used to create many different final products. | Synthesizing a range of deuterium-labeled D3 metabolites using a common d3-A-ring synthon. nih.gov |

| Transition Metal Catalysis | Employing catalysts (e.g., palladium) to facilitate bond formation, which can be adapted for labeled compounds. acs.org | Can create complex structures and bonds efficiently and with high selectivity. | Potential for novel C-C bond formations to build modified and labeled vitamin D scaffolds. |

Computational Modeling and In Silico Approaches to Deuterated Compound Behavior

The combination of experimental techniques with computational modeling provides insights that are unattainable by either approach alone. In the context of deuterated calcitriol, in silico methods offer powerful ways to understand its interaction with its primary target, the Vitamin D Receptor (VDR), and to interpret complex experimental data.

A key area of future research is the use of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) coupled with molecular modeling. nih.govacs.org HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium when exposed to a deuterated solvent. acs.org By comparing the exchange rates of the VDR in its free and calcitriol-bound states, researchers can identify precisely which regions of the protein are shielded from the solvent upon binding. This data provides a "footprint" of the binding site and reveals any allosteric conformational changes occurring elsewhere in the protein. nih.gov This experimental information can then be used as a set of constraints to guide computational protein-ligand docking and molecular dynamics simulations. acs.orgresearchgate.net This integrated approach can generate highly accurate 3D models of the VDR-calcitriol complex, validating binding modes and providing a structural basis for the hormone's function. While Calcitriol-d9 itself is used as an analytical standard, these computational methods, which rely on the principles of isotope exchange, are crucial for elucidating the fundamental mechanisms of action of the non-deuterated, active hormone.

| Approach | Description | Application in Vitamin D Research | Expected Insight |

|---|---|---|---|

| Hydrogen-Deuterium Exchange MS (HDX-MS) | An experimental method that measures deuterium uptake on a protein's backbone to probe solvent accessibility and dynamics. acs.org | Mapping the interaction interface between calcitriol and the Vitamin D Receptor (VDR). nih.gov | Identification of binding sites and allosteric conformational changes in the VDR upon ligand binding. |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (protein). nih.gov | Generating plausible binding poses of calcitriol within the VDR's ligand-binding pocket. | A static 3D model of the protein-ligand complex. |

| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules over time. | Simulating the dynamic behavior of the VDR-calcitriol complex, guided by HDX-MS data. nih.gov | Understanding the stability of the interaction and the dynamic conformational changes that lead to receptor activation. |

| Quantum Mechanics (QM) Calculations | In silico methods that study the electronic structure and properties of molecules. aip.org | Analyzing the subtle kinetic isotope effects of deuteration on binding affinity or reactivity. | A fundamental understanding of how deuteration might minimally alter the physicochemical properties of Calcitriol-d9. |

Q & A

Q. What are the critical safety protocols for handling Calcitriol-d9 in laboratory settings?

Calcitriol-d9 is classified under acute toxicity categories (oral, dermal, inhalation) and poses reproductive toxicity risks . Key safety measures include:

- Use of personal protective equipment (PPE): Gloves, face shields, and respiratory protection to avoid skin/eye contact and inhalation of aerosols .

- Engineering controls: Fume hoods or local exhaust ventilation to minimize airborne exposure .

- Storage: Maintain at 2–8°C in tightly sealed containers to prevent degradation .

- Emergency procedures: Immediate decontamination with water for skin/eye exposure and medical consultation for ingestion .

Q. How is the structural integrity of Calcitriol-d9 validated in synthetic workflows?

Integrated synthesis routes for deuterated calcitriol analogs involve:

- Isotopic labeling : Incorporation of deuterium at positions 18, 26, and 27 via catalytic deuteration or modified precursor pathways .

- Analytical confirmation :

- NMR spectroscopy : Identifies deuterium substitution patterns and confirms stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (e.g., Q-TOF) verifies molecular weight (416.6 Da for non-deuterated calcitriol) and isotopic purity (>95% for d9 labeling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Calcitriol-d9’s therapeutic efficacy across disease models?

Discrepancies in outcomes (e.g., insulin sensitivity in diabetes studies or blood pressure reduction in hypertensive models ) require:

- Dose-response analysis : Compare low-dose (10 ng/100 g/day) vs. high-dose (20 ng/100 g/day) regimens to identify threshold effects .

- Model-specific factors : Address variations in vitamin D receptor (VDR) expression or renal 1α-hydroxylase activity, which influence calcitriol metabolism .

- Biomarker harmonization : Standardize measurements of serum calcium, phosphate, and parathyroid hormone (PTH) to control for hypercalcemia-driven confounding .

Q. What experimental designs optimize the study of Calcitriol-d9’s anti-tumor mechanisms?

To investigate its role in suppressing tumor growth (e.g., ovarian cancer ):

- In vitro models : Use 3D spheroid cultures treated with Calcitriol-d9 (10–100 nM) to assess apoptosis (via Annexin V/PI staining) and angiogenesis (VEGF ELISA) .

- Isotopic tracing : Track deuterated calcitriol uptake in xenograft models using liquid chromatography-tandem MS (LC-MS/MS) to quantify tissue-specific distribution .

- Gene expression profiling : RNA-seq or qPCR to evaluate VDR target genes (e.g., CYP24A1, E-cadherin) in treated vs. untreated cells .

Q. How can isotopic labeling (d9) improve pharmacokinetic studies of calcitriol?

Deuterated analogs enable precise tracking of drug metabolism:

- Stable isotope tracing : Administer Calcitriol-d9 alongside non-deuterated calcitriol to differentiate endogenous vs. exogenous metabolite levels in plasma .

- Half-life determination : Use LC-MS/MS to compare elimination rates, leveraging deuterium’s minimal kinetic isotope effect for accurate pharmacokinetic modeling .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in Calcitriol-d9 synthesis?

- Process optimization : Standardize reaction conditions (temperature, catalyst loading) to ensure consistent deuteration at positions 18, 26, and 27 .

- Quality control : Implement orthogonal purity checks (HPLC-UV for chemical purity, NMR for structural fidelity) .

- Storage stability : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life limits .

Q. How do researchers address conflicting data on Calcitriol-d9’s immunomodulatory effects?

- Meta-analysis frameworks : Apply scoping review methodologies to aggregate preclinical data, stratifying results by immune cell type (e.g., T-regulatory vs. dendritic cells).

- Mechanistic dissection : Use CRISPR-edited VDR-knockout models to isolate calcitriol-specific effects from endogenous vitamin D signaling .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.